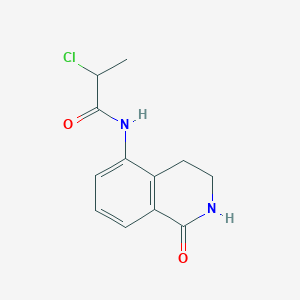
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide, also known as CIQ, is a chemical compound that belongs to the family of isoquinoline derivatives. It was first synthesized in 2002 by a group of researchers led by Dr. K. Suresh Kumar at the Indian Institute of Technology, Madras. Since then, CIQ has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide involves its binding to the catalytic domain of PARP-1, thereby inhibiting its activity. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its role as a PARP-1 inhibitor, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide in lab experiments is its high selectivity for PARP-1. This allows researchers to study the specific role of PARP-1 in various biological processes without affecting other enzymes or pathways. However, one limitation of using this compound is its relatively low potency compared to other PARP-1 inhibitors such as olaparib and rucaparib.
未来方向
There are several potential future directions for research involving 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of this compound. Another area of research involves the study of the effects of this compound on other enzymes and pathways, which may lead to the identification of new therapeutic targets for a variety of diseases. Finally, the use of this compound in combination with other drugs or therapies may further enhance its efficacy in cancer treatment and other applications.
合成方法
The synthesis of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide involves a multistep process that starts with the reaction of 2-chloroacetyl chloride with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is converted to the desired product by reacting it with acetic anhydride.
科学研究应用
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
属性
IUPAC Name |
2-chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)15-10-4-2-3-9-8(10)5-6-14-12(9)17/h2-4,7H,5-6H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRALYCGONLYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
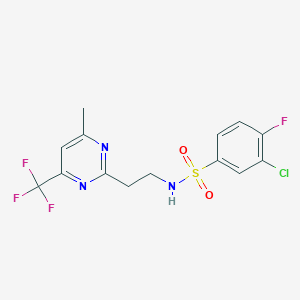
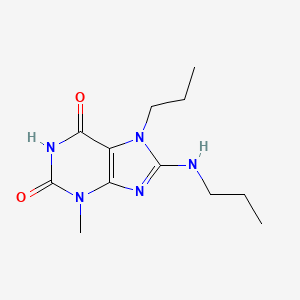



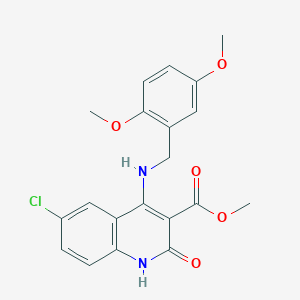
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)

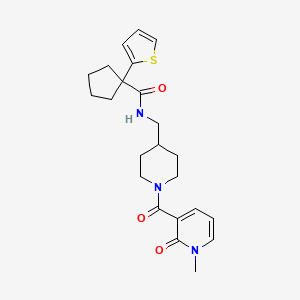
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
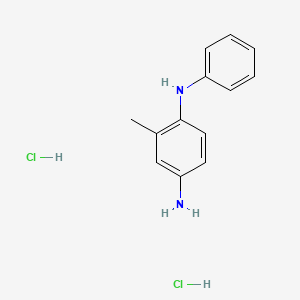
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
